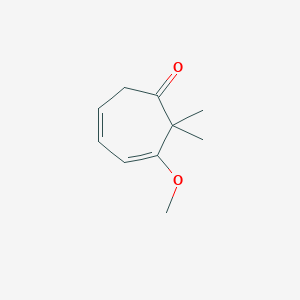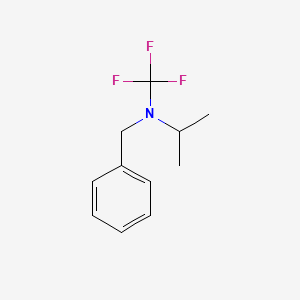
N-Benzyl-N-(trifluoromethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(trifluoromethyl)propan-2-amine is a chemical compound that features a trifluoromethyl group attached to a benzylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of N-Benzyl-N-(trifluoromethyl)propan-2-amine may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(trifluoromethyl)propan-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies to investigate biological pathways and interactions.
Medicine: The compound’s unique properties make it a candidate for drug development and pharmaceutical research.
Mecanismo De Acción
The mechanism by which N-Benzyl-N-(trifluoromethyl)propan-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. Specific pathways and targets depend on the compound’s application, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N-(trifluoromethyl)propan-2-amine: shares similarities with other trifluoromethyl-containing compounds, such as fluoxetine and berotralstat.
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, influencing its pharmacological activity.
Berotralstat: A medication used to treat hereditary angioedema, featuring a trifluoromethyl group that contributes to its efficacy.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of both benzyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
143490-29-3 |
|---|---|
Fórmula molecular |
C11H14F3N |
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
N-benzyl-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-9(2)15(11(12,13)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
CJQSGXZOSBFLIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)
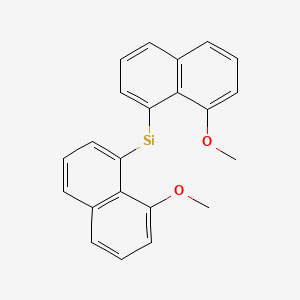
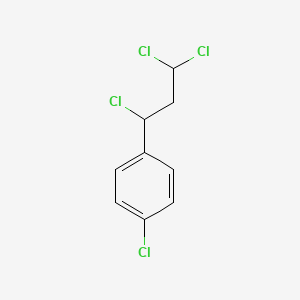
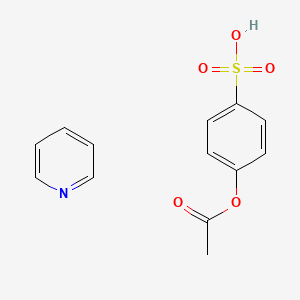
![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)
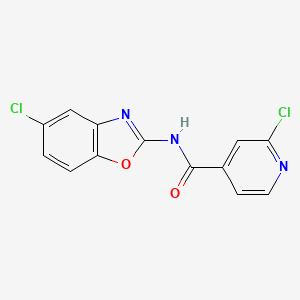
![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)
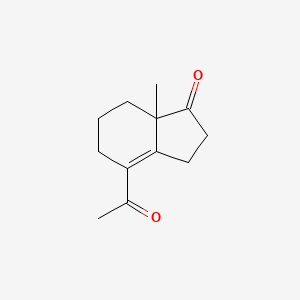
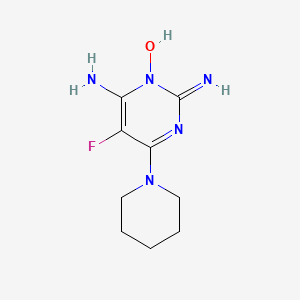

![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
